molecular formula C18H19N3 B12315272 1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine

1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine

Cat. No.: B12315272
M. Wt: 277.4 g/mol
InChI Key: HUYRIZGNPRHFLQ-UHFFFAOYSA-N
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Description

1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine is a synthetic organic compound with the molecular formula C18H19N3 and a molecular weight of 277.36 g/mol . This compound is characterized by the presence of a quinoline moiety attached to a benzene ring through a dimethylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine typically involves the reaction of 4-nitrobenzyl chloride with 2-quinolinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to methylation using dimethyl sulfate to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific molecular pathways involved in microbial growth and replication, resulting in antimicrobial effects .

Comparison with Similar Compounds

1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine can be compared with other similar compounds such as:

Properties

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

4-N,4-N-dimethyl-1-N-(quinolin-2-ylmethyl)benzene-1,4-diamine

InChI

InChI=1S/C18H19N3/c1-21(2)17-11-9-15(10-12-17)19-13-16-8-7-14-5-3-4-6-18(14)20-16/h3-12,19H,13H2,1-2H3

InChI Key

HUYRIZGNPRHFLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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